molecular formula C18H25ClN2O3 B2897505 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one CAS No. 2411287-29-9

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one

Cat. No. B2897505
CAS RN: 2411287-29-9
M. Wt: 352.86
InChI Key: PLMANVRCOBZZAV-UHFFFAOYSA-N
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Description

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one, also known as CEP-32237, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEP-32237 is a piperazine derivative that belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs).

Scientific Research Applications

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been investigated for its antidepressant and anxiolytic properties, as well as its ability to modulate the activity of the serotonergic system. 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has also been studied for its potential to treat drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one is a selective serotonin reuptake inhibitor, which means that it inhibits the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonergic activity. This increase in serotonergic activity is believed to be responsible for the antidepressant and anxiolytic properties of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one.
Biochemical and Physiological Effects
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has been shown to produce several biochemical and physiological effects. In animal models, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has been shown to increase the levels of extracellular serotonin in the brain, which is consistent with its mechanism of action as a selective serotonin reuptake inhibitor. 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Additionally, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has been shown to reduce the expression of proteins that are involved in drug addiction, suggesting that it may have potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. Additionally, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has been well-characterized in terms of its chemical and physical properties, making it a reliable compound for use in experiments. However, there are also some limitations to using 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one in lab experiments. For example, the compound has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one. One potential area of research is to investigate the compound's potential as a treatment for drug addiction. Additionally, further studies are needed to establish the safety and efficacy of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one in humans. Another area of research is to investigate the molecular mechanisms underlying the antidepressant and anxiolytic properties of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one. Finally, future research could focus on developing new compounds that are based on the structure of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one, with the aim of improving the compound's pharmacological properties.

Synthesis Methods

The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one involves the reaction between 1-(4-aminopiperidin-1-yl)-2-(4-ethylphenoxy)propan-1-one and 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through purification by column chromatography. The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one is a well-established procedure, and the compound is readily available for research purposes.

properties

IUPAC Name

1-[4-(2-chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-4-15-5-7-16(8-6-15)24-14(3)18(23)21-11-9-20(10-12-21)17(22)13(2)19/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMANVRCOBZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one

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